REACTION_CXSMILES
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[F:1][C:2]1[CH:9]=[CH:8][C:7](I)=[CH:6][C:3]=1[C:4]#[N:5].[C:11]([Si:13]([CH3:16])([CH3:15])[CH3:14])#[CH:12]>>[F:1][C:2]1[CH:9]=[CH:8][C:7]([C:12]#[C:11][Si:13]([CH3:16])([CH3:15])[CH3:14])=[CH:6][C:3]=1[C:4]#[N:5]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=C(C=C1)I
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Name
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Quantity
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0.487 g
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Type
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reactant
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Smiles
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C(#C)[Si](C)(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was obtained as a waxy brown solid, (0.90 g, 99%),
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Name
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Type
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product
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Smiles
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FC1=C(C#N)C=C(C=C1)C#C[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |